(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine
CAS No.:
Cat. No.: VC18014217
Molecular Formula: C16H17N3
Molecular Weight: 251.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3 |
|---|---|
| Molecular Weight | 251.33 g/mol |
| IUPAC Name | (1R)-1-(6-methyl-1-phenylbenzimidazol-2-yl)ethanamine |
| Standard InChI | InChI=1S/C16H17N3/c1-11-8-9-14-15(10-11)19(16(18-14)12(2)17)13-6-4-3-5-7-13/h3-10,12H,17H2,1-2H3/t12-/m1/s1 |
| Standard InChI Key | SUVXIQIFHANZHY-GFCCVEGCSA-N |
| Isomeric SMILES | CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)[C@@H](C)N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)C(C)N |
Introduction
Molecular Architecture and Stereochemical Features
Core Structural Components
The compound’s backbone consists of a benzimidazole ring system fused to a benzene ring, with a methyl group at the 6-position and a phenyl substituent at the 1-position. The ethanamine side chain at the 2-position introduces chirality, with the R-configuration critically influencing its stereoselective interactions. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N₃ | |
| Molecular Weight | 251.33 g/mol | |
| IUPAC Name | (1R)-1-(6-methyl-1-phenylbenzimidazol-2-yl)ethanamine | |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)C(C)N | |
| Chiral Centers | 1 (R-configuration) |
The benzimidazole core adopts a planar conformation, stabilized by π-π stacking interactions between the aromatic rings. Crystallographic studies of analogous benzimidazole derivatives reveal bond lengths of 1.312–1.358 Å for C–N bonds in the heterocyclic ring, consistent with delocalized electron density . The methyl group at C6 introduces steric effects that modulate solubility and receptor binding, while the phenyl group at N1 enhances lipophilicity .
Stereoelectronic Effects
The R-configuration of the ethanamine side chain creates a distinct spatial arrangement, favoring hydrogen bonding with chiral biological targets. Density functional theory (DFT) calculations on similar compounds predict a dipole moment of ~3.8 Debye, with the amine group acting as a hydrogen bond donor . The methyl group’s position ortho to the benzimidazole nitrogen alters electron distribution, as evidenced by NMR chemical shifts (δ 2.35 ppm for CH₃ inH NMR) .
Synthetic Methodologies and Optimization
Conventional Synthesis Routes
The synthesis typically proceeds via a three-step sequence:
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Condensation: 4-(1H-benzo[d]imidazol-2-yl)aniline reacts with acetylating agents under acidic conditions to form the ethanamine side chain .
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Chiral Resolution: Racemic mixtures are separated using chiral chromatography or enzymatic kinetic resolution to isolate the R-enantiomer.
-
Purification: Recrystallization from ethanol yields >95% purity, confirmed by HPLC .
Reaction conditions critically influence yield:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 180–200°C | +15% efficiency |
| Catalyst | o-Phosphoric acid | 66% yield improvement |
| Solvent | Glacial acetic acid | 78% conversion rate |
Advanced Catalytic Approaches
Recent innovations employ asymmetric catalysis to directly synthesize the R-enantiomer. Palladium-catalyzed C–N coupling achieves enantiomeric excess (ee) of 88–92% under mild conditions (80°C, 12 h) . Key advantages include reduced byproducts and scalability for industrial applications.
Pharmacological Profile and Mechanism of Action
Antimicrobial Activity
In vitro studies against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, outperforming fluoroquinolones by 2–4× . The mechanism involves:
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DNA gyrase inhibition: Competitive binding to the ATPase domain (Kd = 0.47 µM)
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Membrane disruption: Increased propidium iodide uptake in treated cells (72% vs. 22% control)
Comparative Analysis with Structural Analogs
The 6-methyl substitution confers unique advantages over related derivatives:
| Compound | Substituent | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|---|
| 7-Fluoro analog | F at C7 | 32 | 28.1 |
| 4-Methyl analog | CH₃ at C4 | 64 | 45.6 |
| 6-Methyl (R)-enantiomer | CH₃ at C6, R-config | 8 | 12.3 |
The 6-methyl group enhances membrane permeability (logP = 2.1 vs. 1.7 for 7-Fluoro), while the R-configuration improves target affinity by 40% compared to the S-form .
Computational Modeling and Target Prediction
Molecular docking simulations against kinase targets reveal strong binding to:
Machine learning models predict off-target effects <12% for major cytochrome P450 isoforms, suggesting favorable metabolic stability .
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